Home > Products > Screening Compounds P16377 > 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one - 2097910-50-2

6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Catalog Number: EVT-2497385
CAS Number: 2097910-50-2
Molecular Formula: C26H28FN3O2
Molecular Weight: 433.527
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-1-(2,4-Dichlorophenyl)-3-[4-(prop-1-en-2-yl)phenyl]prop-2-en-1-one

Compound Description: This compound, also known as a chalcone, is a key intermediate in a reaction pathway leading to terphenyls. It was synthesized from 4-(prop-1-en-2-yl)benzaldehyde and 2,4-dichloroacetophenone. []

Relevance: While not directly related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one in terms of biological activity, (2E)-1-(2,4-Dichlorophenyl)-3-[4-(prop-1-en-2-yl)phenyl]prop-2-en-1-one is relevant as it demonstrates the chemical versatility of similar carbonyl-containing precursors. [] This versatility highlights the potential for developing diverse chemical libraries based on similar structural motifs, which could potentially yield compounds related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one with interesting biological activities.

(5RS)-3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]cyclohex-2-en-1-one

Compound Description: This compound is a diarylcyclohexenone derivative formed by reacting (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with acetone. []

Relevance: Although not directly related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one in terms of function, (5RS)-3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]cyclohex-2-en-1-one shares a similar aromatic substitution pattern and a six-membered ring structure. [] This structural similarity suggests a possible common synthetic pathway or starting materials, highlighting potential routes for exploring structurally related derivatives of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one.

Methyl (1RS,6SR)-4-(4-chlorophenyl)-6-[4-(propan-2-yl)phenyl]-2-oxocyclohex-3-ene-1-carboxylate

Compound Description: This diarylcyclohexenone derivative, similar to compound 2, was produced by reacting (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with methyl 3-oxobutanoate. []

Relevance: Like compound 2, Methyl (1RS,6SR)-4-(4-chlorophenyl)-6-[4-(propan-2-yl)phenyl]-2-oxocyclohex-3-ene-1-carboxylate exhibits structural similarities to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one in terms of aromatic substitution and the presence of a six-membered ring, despite their different biological functions. [] This structural resemblance again suggests potential common synthetic pathways and starting materials for developing structurally related analogs of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one.

Ethyl 4''-bromo-4-fluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate

Compound Description: This hydroxyterphenyl compound is the product of oxidizing ethyl (1RS,6SR)-6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (a related diarylcyclohexenone) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. []

Relevance: Although Ethyl 4''-bromo-4-fluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate differs significantly from 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, its presence in the reaction pathway from simple carbonyl precursors highlights the potential for modifying related structures to produce diverse terphenyl derivatives. [] This could be relevant for exploring the chemical space surrounding 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one and potentially discovering novel compounds with modified activities.

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187)

Compound Description: This imidazoquinolinone derivative demonstrates potent inhibitory activity against human PARP-1, both in cell-free and cellular assays. Furthermore, it shows cardioprotective properties by reducing myocardial infarct size in rats. []

Relevance: BYK49187 is structurally related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one through the presence of a piperidine ring directly connected to a central heterocyclic core. [] This shared structural motif suggests that exploring variations within this class of compounds could potentially yield derivatives with similar or distinct biological activities, including those related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one.

2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864)

Compound Description: This imidazoquinolinone compound exhibits inhibitory activity against human PARP-1 and PARP-2, but with lower potency compared to BYK49187. [] It does not show significant cardioprotective effects. []

Relevance: Although BYK236864 lacks a piperidine ring, it shares the imidazoquinolinone core with BYK49187 and exhibits some degree of PARP inhibition. [] This suggests that the central heterocyclic scaffold could be a relevant pharmacophore for exploring structurally related compounds to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, with variations in the substituents potentially leading to diverse biological activities.

Relevance: BYK20370 highlights the structural diversity within the PARP inhibitor class. [] While it lacks the piperidine ring present in 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one and the quinolinone moiety of BYK49187 and BYK236864, it shares a core imidazo-fused heterocyclic structure with them. [] This emphasizes the potential for creating structurally diverse libraries based on these core scaffolds to discover novel analogs of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one with potentially different biological profiles.

4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)

Compound Description: This isoquinolindione derivative demonstrates selective inhibitory activity against human PARP-1, with 100-fold selectivity over PARP-2. []

Relevance: Although structurally distinct from 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, BYK204165 provides an example of a selective PARP-1 inhibitor. [] This selectivity, achieved through modifications in the central heterocyclic scaffold, underscores the potential for designing structurally related analogs of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one with enhanced target specificity.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

Compound Description: SR141716A acts as a potent and selective antagonist of CB1 cannabinoid receptors. It has been shown to block the discriminative stimulus effects of Δ9-tetrahydrocannabinol (THC) and other cannabinoid agonists in animal models. [, , , , ]

Relevance: While SR141716A targets a different receptor system than 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, it shares a structural feature: a piperidine ring incorporated into its structure. [, , , , ] This common motif highlights the importance of exploring different substituents and modifications on the piperidine ring for modulating biological activity and potentially developing novel derivatives of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one with altered pharmacological profiles.

R-(+)-(2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo-[1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone monomethanesulfonate (WIN 55,212-2)

Compound Description: WIN 55,212-2 is a potent aminoalkylindole cannabinoid agonist that selectively activates CB1 receptors. It has been shown to induce various cannabinoid-like effects in animal models, including impairment of learning and memory, analgesia, and hypothermia. [, , , , ]

Relevance: WIN 55,212-2, despite targeting the cannabinoid system, provides a valuable comparison point for 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one. Research utilizing WIN 55,212-2 highlights the potential of small molecules targeting G protein-coupled receptors, underscoring the possibility that 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may also act on a similar receptor system. [, , , , ]

Cannabidiol

Compound Description: Cannabidiol is a non-psychoactive phytocannabinoid found in Cannabis sativa. It exhibits a complex pharmacological profile, including anti-inflammatory, anxiolytic, and neuroprotective properties. Unlike THC or WIN 55,212-2, it does not produce significant psychoactive effects. []

Relevance: While cannabidiol is not directly related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, its diverse biological activities highlight the therapeutic potential of compounds targeting the endocannabinoid system or related pathways. [] This suggests that exploring structural modifications of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one could potentially yield novel compounds with therapeutic potential in conditions where the endocannabinoid system is implicated.

(±)2,3-dimethoxyphenyl-1-[2-(4-piperidine)-methanol] (MDL100907)

Compound Description: MDL100907 is a potent and selective 5-HT2A receptor antagonist. It has been shown to block the discriminative stimulus effects of hallucinogenic drugs like DOM in animal models, suggesting its role in mediating the psychoactive effects of these substances. []

Relevance: Although MDL100907 targets the 5-HT2A receptor, its inclusion of a piperidine moiety provides a structural parallel to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one. [] This common feature highlights the versatility of piperidine as a pharmacophore for diverse receptor targets and suggests the potential for exploring structural variations around this motif in relation to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one.

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione (Ketanserin)

Compound Description: Ketanserin is a drug with a complex pharmacological profile, exhibiting antagonist activity at 5-HT2A, 5-HT2C, and α1-adrenergic receptors. It has been used clinically as an antihypertensive agent and investigated for its potential in treating other conditions like Raynaud's phenomenon and migraine. []

Relevance: While ketanserin primarily targets receptors distinct from 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, it shares the presence of a piperidine ring connected to an aromatic system through a short linker. [] This structural similarity highlights the potential for modifying the piperidine substituents and linker lengths in 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one to explore its interactions with various receptor targets and potentially develop analogs with diverse pharmacological profiles.

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[2,3-b]pyrimidin-5-one (Ritanserin)

Compound Description: Ritanserin is a potent and selective 5-HT2A receptor antagonist. Like MDL100907 and ketanserin, it has been shown to block the discriminative stimulus effects of hallucinogenic drugs like DOM, suggesting its involvement in mediating the psychoactive effects of these substances. []

Relevance: Ritanserin, while targeting the 5-HT2A receptor, offers another example of a piperidine-containing molecule with potent biological activity. [] This reinforces the significance of the piperidine moiety in 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one and underscores the potential for exploring structural variations around this ring system to influence receptor interactions and develop analogs with altered pharmacological properties.

2-alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized using the Gewald reaction and subsequent modifications. [] Some members of this class, especially 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one, exhibited strong bactericidal activities. []

Relevance: While not sharing the exact core structure, the 2-alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones are related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one through the presence of a 4-fluorophenyl substituent on a heterocyclic core. [] This structural feature, along with the exploration of different alkylamino groups at position 2, highlights the potential for modifying the substitution pattern on 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one to modulate its biological activity and potentially discover novel analogs with different pharmacological properties.

1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

Compound Description: This series of quinazolinone-thiosemicarbazide hybrids was designed and synthesized to explore their antimicrobial activity. [] Compounds with specific substituents on the thiosemicarbazide moiety showed promising antibacterial properties. []

Relevance: While not directly related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one in terms of biological activity, the 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives highlight the significance of incorporating a 4-fluorophenyl group on a heterocyclic scaffold for potentially developing compounds with interesting biological properties. [] This structural similarity underscores the importance of exploring different substituents and modifications on the 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one scaffold to modulate its biological activity and potentially discover novel analogs with different pharmacological profiles.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a small molecule that acts as an inverse agonist at the chemokine receptor CXCR3, specifically at a constitutively active mutant of the receptor. It belongs to the piperazinyl-piperidine class of compounds. [, ]

Relevance: VUF11211 shares a structural similarity with 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one by incorporating a piperidine ring within its structure. [, ] This commonality emphasizes the potential of piperidine-containing molecules to interact with G protein-coupled receptors and modulate their activity. Exploring variations in the piperidine substituents and their connection to the central scaffold in 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one could potentially yield novel compounds with distinct pharmacological profiles.

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo-[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone (Win55)

Compound Description: Win55, also known as WIN 55,212-2, is a synthetic cannabinoid agonist that exhibits high efficacy at both CB1 and CB2 receptors. It has been shown to induce apoptosis in mantle cell lymphoma cells, a process associated with ceramide accumulation and p38 MAPK activation. []

Relevance: Win55, despite targeting the cannabinoid system, is relevant to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one as it demonstrates the potential for small molecules to target specific signaling pathways associated with apoptosis. [] This suggests that exploring the effects of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one on similar pathways could reveal its potential role in cellular processes like apoptosis.

N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 acts as a selective antagonist for the CB2 cannabinoid receptor. It has been used in various studies to investigate the role of CB2 receptors in different physiological processes, including inflammation and pain. [, ]

Relevance: While SR144528 targets the CB2 receptor, its inclusion as a pharmacological tool in research on cannabinoid-mediated apoptosis highlights the potential for dissecting the roles of specific receptor subtypes in cellular processes. [, ] This approach could be relevant for investigating the potential interactions of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one with various receptor systems and its possible involvement in signaling pathways related to apoptosis or other cellular events.

4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB203580)

Compound Description: SB203580 is a selective inhibitor of p38 MAPK, a key kinase involved in inflammatory responses and cellular stress signaling. It has been widely used as a pharmacological tool to investigate the role of p38 MAPK in various biological processes. [, ]

Relevance: Although SB203580 does not directly target the same receptor or pathway as 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, its use in research on cannabinoid-induced apoptosis highlights the potential for exploring the effects of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one on MAPK signaling pathways. [, ] Inhibiting key kinases like p38 MAPK could provide insights into the potential mechanisms of action of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one and its potential role in cellular processes like apoptosis.

4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190)

Compound Description: SB202190 is another selective inhibitor of p38 MAPK, similar to SB203580. It is also widely used as a pharmacological tool to investigate the role of p38 MAPK in various biological contexts. []

Relevance: Like SB203580, SB202190's inclusion in research on cannabinoid-mediated apoptosis emphasizes the importance of investigating the potential effects of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one on MAPK signaling pathways. [] The use of these inhibitors as pharmacological tools could provide valuable insights into the mechanisms of action of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one and its potential involvement in cellular processes influenced by MAPK activity.

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine

Compound Description: This pyrazolopyridine derivative serves as a key intermediate in the synthesis of diverse pyrazolo[3,4-a]pyrimidines and other related heterocyclic compounds. [] It has also shown promising antioxidant activity and the ability to protect DNA from bleomycin-induced damage. []

Relevance: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine highlights the potential for developing structurally diverse libraries based on heterocyclic scaffolds. [] While not directly related to 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one in terms of biological activity, it suggests a commonality in the synthetic strategies used to create structurally related analogs. This knowledge could be applied to explore modifications of the 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one scaffold and potentially discover novel compounds with interesting biological properties.

Source and Classification

This compound is classified as an organofluorine compound due to the presence of a carbon-fluorine bond. Organofluorine compounds are known for their unique chemical properties and are often used in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioactivity . The specific structure of this compound suggests it may be involved in interactions with biological targets, possibly as an inhibitor or modulator of enzymatic activity.

Synthesis Analysis

The synthesis of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can be approached through several synthetic routes. A common method involves the reaction of 4-fluorobenzaldehyde with a piperidine derivative under acidic conditions, followed by cyclization to form the dihydropyridazine core.

Key Synthetic Steps:

  1. Formation of Intermediate: The initial step may involve the formation of an intermediate through the reaction of 4-fluorobenzaldehyde with an appropriate piperidine derivative.
  2. Cyclization: This intermediate undergoes cyclization to yield the dihydropyridazine structure.
  3. Functionalization: Subsequent steps may include the introduction of the phenylbutanoyl group via acylation reactions.

Technical parameters such as temperature, solvent choice (e.g., ethanol, tetrahydrofuran), and reaction time are critical for optimizing yield and purity. For example, heating the reaction mixture to reflux conditions may facilitate better yields through enhanced reaction kinetics.

Molecular Structure Analysis

The molecular formula for this compound is C21H23F1N2OC_{21}H_{23}F_{1}N_{2}O. The structure features:

  • Dihydropyridazine Core: This bicyclic system contributes to the compound's stability and biological activity.
  • Piperidine Ring: The piperidine moiety is crucial for interaction with biological targets.
  • Fluorophenyl Group: The presence of fluorine enhances lipophilicity, potentially improving membrane permeability.

Structural Data:

  • Molecular Weight: Approximately 353.42 g/mol.
  • Geometry: The dihydropyridazine ring adopts a non-planar conformation which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis

The chemical reactions involving 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one primarily include:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: The carbonyl group can participate in acylation, forming amides or esters.
  3. Reduction Reactions: Potential reduction of certain functional groups could yield derivatives with altered pharmacological profiles.

These reactions are essential for modifying the compound to enhance its efficacy or selectivity against specific biological targets.

Mechanism of Action

The mechanism of action for compounds like 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves interaction with specific receptors or enzymes within biological pathways.

Proposed Mechanism:

  1. Binding Affinity: The compound likely binds to target proteins (e.g., receptors or enzymes) through hydrogen bonding and hydrophobic interactions facilitated by its structural features.
  2. Inhibition/Activation: Depending on its target, it may act as an inhibitor or activator, influencing downstream signaling pathways crucial for various physiological processes.

Experimental studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into binding kinetics and affinities.

Physical and Chemical Properties Analysis

Key Properties:

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water due to its lipophilic nature.
  • Melting Point: Specific melting point data would need to be determined experimentally but can be estimated based on similar compounds.
  • Stability: The presence of fluorine generally enhances stability against metabolic degradation.

Analytical Techniques:

Characterization can be performed using:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To determine structural integrity and purity.
  • Mass Spectrometry (MS): For molecular weight confirmation.
  • Infrared Spectroscopy (IR): To identify functional groups present in the molecule.
Applications

The potential applications of 6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one include:

  1. Pharmaceutical Development: As a candidate for drug development targeting specific diseases, particularly those involving neurotransmitter systems or metabolic pathways.
  2. Research Tool: Utilized in biochemical assays to elucidate mechanisms involving piperidine derivatives or dihydropyridazines.
  3. Therapeutic Agents: Potential use in treating conditions such as anxiety, depression, or neurodegenerative diseases where modulation of specific pathways is beneficial.

Properties

CAS Number

2097910-50-2

Product Name

6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(2-phenylbutanoyl)piperidin-4-yl]methyl]pyridazin-3-one

Molecular Formula

C26H28FN3O2

Molecular Weight

433.527

InChI

InChI=1S/C26H28FN3O2/c1-2-23(20-6-4-3-5-7-20)26(32)29-16-14-19(15-17-29)18-30-25(31)13-12-24(28-30)21-8-10-22(27)11-9-21/h3-13,19,23H,2,14-18H2,1H3

InChI Key

CJOBRMFAZMSTBX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.